2-((tert-Butoxycarbonyl)amino)-3-(2-fluoro-5-(2,2,2-trifluoroethoxy)phenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((tert-Butoxycarbonyl)amino)-3-(2-fluoro-5-(2,2,2-trifluoroethoxy)phenyl)propanoic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a trifluoroethoxy group, making it a valuable entity in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the amino group to a nitro group or other oxidized forms.
Reduction: : Reduction of the carbonyl group to an alcohol.
Substitution: : Replacement of the fluorine or trifluoroethoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Typical reagents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Reagents such as sodium hydride (NaH) and various halides are used.
Major Products Formed
Oxidation: : Nitro derivatives, carboxylic acids.
Reduction: : Alcohols, amines.
Substitution: : Various halogenated or alkylated derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a protecting group in peptide chemistry.
Biology: : Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: : Investigated for potential therapeutic uses, such as in the development of new drugs.
Industry: : Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups. Similar compounds may include other Boc-protected amino acids or fluorinated phenylpropanoic acids. the presence of the trifluoroethoxy group sets it apart, providing distinct chemical and physical properties.
List of Similar Compounds
Boc-protected amino acids
Fluorinated phenylpropanoic acids
Trifluoroethoxy-substituted phenylpropanoic acids
Properties
IUPAC Name |
3-[2-fluoro-5-(2,2,2-trifluoroethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F4NO5/c1-15(2,3)26-14(24)21-12(13(22)23)7-9-6-10(4-5-11(9)17)25-8-16(18,19)20/h4-6,12H,7-8H2,1-3H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXPJOPWWKQOOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)OCC(F)(F)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F4NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.